4,5-Diamino catechol

Description

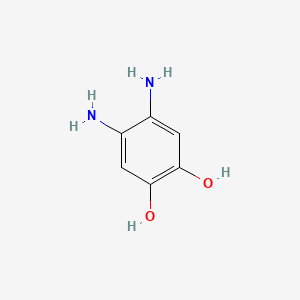

Structure

3D Structure

Properties

IUPAC Name |

4,5-diaminobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIQGHXDBNQDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Diaminocatechol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminocatechol, also known as 4,5-diaminobenzene-1,2-diol, is a catechol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a catechol ring substituted with two amino groups, makes it an interesting candidate for the development of novel therapeutic agents and functional polymers. This technical guide provides a comprehensive overview of the chemical structure, properties, and a feasible synthetic route for 4,5-diaminocatechol, with a focus on providing practical information for researchers in drug development and related fields.

Chemical Structure and Properties

4,5-Diaminocatechol is an organic compound with the chemical formula C₆H₈N₂O₂. The core of the molecule is a benzene ring, substituted with two hydroxyl (-OH) groups at positions 1 and 2 (a catechol moiety) and two amino (-NH₂) groups at positions 4 and 5.

Chemical Structure:

Table 1: Physicochemical Properties of 4,5-Diaminocatechol

| Property | Value | Source |

| IUPAC Name | 4,5-diaminobenzene-1,2-diol | - |

| CAS Number | 159661-41-3 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Solid (at room temperature) | [1] |

| Solubility | Likely soluble in polar solvents | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Synthesis of 4,5-Diaminocatechol

A common and effective method for the synthesis of 4,5-diaminocatechol involves the reduction of its dinitro precursor, 4,5-dinitrocatechol. This two-step process typically starts with the nitration of catechol, followed by the reduction of the nitro groups to amino groups.

Synthesis Workflow

The logical workflow for the synthesis of 4,5-diaminocatechol is depicted below.

Experimental Protocol: Reduction of 4,5-Dinitrocatechol

While a specific protocol for 4,5-dinitrocatechol is not detailed in readily available literature, a general procedure for the reduction of a similar compound, 4-nitrocatechol, provides a viable experimental framework. This can be adapted for the di-nitro compound.

Materials:

-

4,5-Dinitrocatechol

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂) or a transfer hydrogenation source (e.g., ammonium formate)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4,5-dinitrocatechol in a suitable solvent such as ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation:

-

Method A: Hydrogen Gas: Connect the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen while stirring the reaction mixture vigorously at room temperature.

-

Method B: Transfer Hydrogenation: Add a hydrogen donor, such as ammonium formate, in excess to the reaction mixture and heat gently.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4,5-diaminocatechol.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the pure 4,5-diaminocatechol.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of 4,5-diaminocatechol are limited, the broader class of catechols and aromatic amines exhibits a wide range of biological effects.

Signaling Pathway Diagram

The diagram below illustrates a hypothetical signaling pathway where a catechol-containing drug candidate might interact with a receptor tyrosine kinase (RTK) pathway, a common target in drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Diaminocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-diaminocatechol, a key intermediate in the preparation of various biologically active compounds. This document details the experimental protocol for its synthesis via the reduction of 4,5-dinitrocatechol, along with a summary of its characterization data.

Synthesis of 4,5-Diaminocatechol Dihydrochloride

The most common and effective method for the synthesis of 4,5-diaminocatechol is through the catalytic hydrogenation of 4,5-dinitrocatechol. This process involves the reduction of the two nitro groups to amino groups in the presence of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The resulting 4,5-diaminocatechol is highly susceptible to air oxidation and is therefore typically isolated as its more stable dihydrochloride salt.

Experimental Protocol:

Materials:

-

4,5-Dinitrocatechol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, hydrogenation apparatus)

-

Filtration apparatus (e.g., Büchner funnel, Celite®)

Procedure:

-

Reaction Setup: A solution of 4,5-dinitrocatechol in methanol is prepared in a hydrogenation flask.

-

Inerting: The flask is carefully purged with nitrogen gas to remove any oxygen.

-

Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution under a nitrogen atmosphere.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 3-4 atmospheres) and stirred vigorously at room temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Filtration: Upon completion, the reaction mixture is purged again with nitrogen. The palladium catalyst is removed by filtration through a pad of Celite®.

-

Acidification and Isolation: The methanolic filtrate containing the 4,5-diaminocatechol is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise to precipitate the dihydrochloride salt.

-

Purification: The resulting precipitate is collected by filtration, washed with cold methanol and diethyl ether, and then dried under vacuum to yield 4,5-diaminocatechol dihydrochloride as a stable solid.

Characterization Data

The successful synthesis of 4,5-diaminocatechol dihydrochloride is confirmed through various spectroscopic techniques. The following table summarizes the expected characterization data.

| Characterization Technique | Expected Data |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (in D₂O) | Aromatic protons typically appear as a singlet in the range of δ 6.5-7.5 ppm. The chemical shift can be influenced by the solvent and pH. |

| ¹³C NMR (in D₂O) | Aromatic carbons attached to hydroxyl groups would appear in the downfield region (typically δ 140-150 ppm), while carbons attached to amino groups would be in the range of δ 110-125 ppm. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine groups (around 3200-3400 cm⁻¹), O-H stretching of the catechol hydroxyl groups (broad peak around 3000-3600 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base (C₆H₈N₂O₂). |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of 4,5-diaminocatechol dihydrochloride.

Caption: Synthesis workflow for 4,5-diaminocatechol dihydrochloride.

Logical Relationship in Synthesis

The synthesis of 4,5-diaminocatechol is a critical step for the subsequent preparation of more complex molecules, such as certain antitumor agents. The following diagram illustrates this logical progression.

Caption: Precursor relationship in the synthesis of bioactive benzoquinones.

4,5-Diamino Catechol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Diamino catechol (also known as 4,5-diaminobenzene-1,2-diol), a molecule of interest in various research and development applications. Due to the limited availability of data for this specific compound, this guide also includes information on closely related compounds to provide a contextual understanding of its potential properties and hazards.

Chemical Identification

The primary identifier for this compound is its CAS number. It is important to distinguish between the free base and its salt forms, as they have different identifiers.

| Compound Name | Synonyms | CAS Number |

| This compound | 4,5-diaminobenzene-1,2-diol; 1,2-Benzenediol, 4,5-diamino- | 159661-41-3[1][2] |

| This compound dihydrochloride | 4,5-diaminobenzene-1,2-diol dihydrochloride; Pyrocatechol, 4,5-diamino-, di-HCl | 861584-13-6[3] |

Safety Data

Disclaimer: The following safety data is based on related compounds and may not accurately reflect the hazards of this compound.

GHS Hazard Classification (Predicted)

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4] H315: Causes skin irritation. H317: May cause an allergic skin reaction.[4] H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects.[4] | P201: Obtain special instructions before use. P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, a plausible synthetic route can be inferred from related preparations. One such approach involves the reduction of a corresponding dinitrocatechol.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

A related study reports the synthesis of 4,5-diamino-substituted-1,2-benzoquinones from catechol and corresponding secondary amines in a single step, utilizing copper complex formation to stabilize the intermediate.[5] This suggests that this compound could be a reactive intermediate that is prone to oxidation.

Potential Research Applications and Signaling Pathways

While no specific signaling pathways involving this compound have been documented, its structural motifs—a catechol ring and vicinal amino groups—suggest several areas of potential biological investigation. Catecholamines are a well-known class of neurotransmitters and hormones, and aromatic diamines can exhibit a range of biological activities.

Given the antitumor activity of related 4,5-diamino-substituted-1,2-benzoquinones[5], a logical research workflow would be to investigate the cytotoxic and anti-proliferative effects of this compound and its derivatives.

Logical Research Workflow:

Caption: Potential research workflow for this compound.

This workflow outlines a standard approach to characterizing the biological activity of a novel compound with potential anticancer properties. The catechol structure suggests a potential for redox cycling and the generation of reactive oxygen species (ROS), which can induce apoptosis through various signaling pathways, including the MAPK and PI3K/Akt pathways.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 4,5-Diaminobenzene-1,2-diol dihydrochloride | C6H10Cl2N2O2 | CID 45116699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of 4,5-Diaminocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diaminocatechol is a substituted catechol derivative of significant interest in various research domains, including medicinal chemistry and materials science. Understanding its solubility in different solvents is paramount for its application in drug formulation, synthesis, and biological assays. This technical guide provides a comprehensive overview of the solubility of 4,5-Diaminocatechol, including experimental protocols for solubility determination and insights into its biological context.

Predicted Solubility of 4,5-Diaminocatechol

Based on its chemical structure, 4,5-Diaminocatechol is a polar molecule. The presence of two hydroxyl (-OH) groups and two amino (-NH2) groups on the benzene ring allows for the formation of hydrogen bonds with polar solvents. Therefore, it is expected to exhibit good solubility in polar protic solvents like water and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents is expected to be limited.

Solubility of Catechol: A Reference

As a structural analog, the solubility of catechol provides a useful benchmark for estimating the solubility of 4,5-Diaminocatechol. The following table summarizes the available quantitative solubility data for catechol in various solvents.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | 18.02 | 20 | 430 g/L[1] |

| Water | 18.02 | 20 | 312 g/L[2] |

| Ethanol | 46.07 | Not Specified | ~2 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | 22 mg/mL (199.8 mM)[4] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | ~1 mg/mL[3] |

| Dimethylformamide (DMF) | 73.09 | Not Specified | ~1 mg/mL[3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Not Applicable | Not Specified | ~5 mg/mL[3] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]

Materials:

-

4,5-Diaminocatechol

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 4,5-Diaminocatechol to a glass vial containing a known volume of the solvent. The excess solid should be visually present.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to sediment.[6] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[6]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with the appropriate solvent.

-

Quantification: Determine the concentration of 4,5-Diaminocatechol in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5][6]

-

Calculation: Calculate the solubility of 4,5-Diaminocatechol in the solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[6]

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Biological Context and Signaling

Specific signaling pathways directly involving 4,5-Diaminocatechol are not well-documented in publicly available literature. However, the biological activity of catechols, in general, is linked to their metabolism and the formation of reactive intermediates.

Catechols can be enzymatically oxidized to form highly reactive ortho-quinones.[7] These ortho-quinones are electrophilic and can readily react with cellular nucleophiles, such as cysteine residues in proteins and guanine bases in DNA. This reactivity can lead to cellular dysfunction and cytotoxicity. The formation of these quinones is a key aspect of the biological activity and potential toxicity of many catechol-containing compounds. For instance, the antitumor activity of some 4,5-diamino-substituted 1,2-benzoquinones, which are derivatives of 4,5-diaminocatechol, has been evaluated.[8]

The metabolism of catecholamines, which share the catechol moiety, involves enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[9] These enzymes modify the hydroxyl and amino groups, respectively, to facilitate their excretion. It is plausible that 4,5-Diaminocatechol could be a substrate for similar metabolic enzymes.

References

- 1. Catechol | 120-80-9 [chemicalbook.com]

- 2. Catechol - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. enamine.net [enamine.net]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic and Biological Insights into 4,5-Diaminocatechol: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and biological properties of a compound is paramount. This technical guide focuses on 4,5-diaminocatechol, a molecule of interest for its potential applications. Due to the limited availability of specific experimental data in public domains, this document provides a framework of the expected spectroscopic characteristics and the general methodologies for their acquisition. Furthermore, it explores potential biological activities based on related structures.

While specific experimental spectroscopic data for 4,5-diaminocatechol could not be retrieved from available sources, this guide outlines the standard protocols for acquiring such data and discusses the expected spectral features based on its chemical structure.

Spectroscopic Data Analysis

The spectroscopic signature of a molecule is crucial for its identification and characterization. The following sections detail the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy of 4,5-diaminocatechol.

Table 1: Predicted Spectroscopic Data for 4,5-Diaminocatechol

| Technique | Expected Signals/Bands |

| ¹H NMR | Aromatic protons, Amine (NH₂) protons, Hydroxyl (OH) protons. |

| ¹³C NMR | Carbons of the aromatic ring, Carbons bearing amino and hydroxyl groups. |

| IR | O-H stretch, N-H stretch, C=C aromatic stretch, C-N stretch, C-O stretch. |

| UV-Vis | Absorption maxima related to π → π* transitions of the benzene ring. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 4,5-diaminocatechol.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-diaminocatechol in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic, amine, and hydroxyl protons, and a relaxation delay that allows for full relaxation of the protons.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4,5-diaminocatechol.

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the KBr pellet or the empty ATR crystal. Then, record the spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within 4,5-diaminocatechol.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 4,5-diaminocatechol in a suitable solvent that is transparent in the UV-Vis region (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: The spectrum will show the wavelengths at which the molecule absorbs light, which correspond to electronic transitions.

Biological Activity and Signaling Pathways

While specific signaling pathways for 4,5-diaminocatechol are not well-documented, derivatives such as 4,5-diamino-substituted-1,2-benzoquinones have been reported to exhibit antitumor activity[1]. This suggests that 4,5-diaminocatechol and its analogues could potentially interact with cellular pathways involved in cell proliferation, survival, and apoptosis.

For drug development professionals, understanding how a compound affects these pathways is crucial. A common target for anticancer drugs is the induction of apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, generic apoptosis signaling pathway that could be a target for novel therapeutic agents.

References

Theoretical Investigations into the Electronic Structure of 4,5-Diamino Catechol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of catechol derivatives, with a specific focus on the anticipated methodologies applicable to 4,5-Diamino catechol. While direct computational studies on this compound are not extensively available in the reviewed literature, this document outlines the established computational protocols and data presentation formats based on studies of closely related catechol compounds. The methodologies described herein are standard for analyzing the electronic properties, which are crucial for understanding the reactivity, stability, and potential applications of such molecules in drug development and materials science.

Introduction to the Electronic Structure of Catechols

Catechol and its derivatives are a significant class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups. The addition of other functional groups, such as amino groups in the case of this compound, can significantly modulate the electronic properties of the molecule. Understanding the electronic structure, including the distribution of electrons and the energies of the frontier molecular orbitals, is fundamental to predicting the chemical behavior of these compounds.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of such molecules. These computational methods provide insights into parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and charge distributions. Such data is vital for predicting reactivity, antioxidant activity, and interaction with biological targets.

Computational Methodology: A Protocol for Electronic Structure Analysis

The following section details a typical computational protocol for investigating the electronic structure of a catechol derivative like this compound, based on common practices in computational chemistry.

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Theoretical Level: Density Functional Theory (DFT) is the most prevalent method. A specific functional and basis set must be chosen.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules. Other functionals like M06-2X or ωB97X-D may also be employed for specific properties.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often sufficient for providing a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometries and energies.

-

-

Procedure: The optimization calculation is run until the forces on the atoms are negligible and the energy of the molecule is at a minimum on the potential energy surface. Frequency calculations are then typically performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Electronic Property Calculations

Once the geometry is optimized, a variety of electronic properties can be calculated.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are key indicators of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. These are obtained from the output of the DFT calculation.

-

Mulliken Population Analysis: This analysis provides a way to partition the total charge of the molecule among its constituent atoms, yielding Mulliken atomic charges. These charges give an indication of the electron distribution and can help identify electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Data Presentation: Electronic Properties of Catechol Derivatives

While specific quantitative data for this compound is not present in the searched literature, the following tables illustrate how such data would be structured for a comparative analysis. The values presented here are representative examples for catechol and a hypothetical diamino-substituted catechol to demonstrate the format.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Catechol | -5.58 | -0.95 | 4.63 |

| This compound (Hypothetical) | -4.92 | -0.78 | 4.14 |

Note: The hypothetical values for this compound are illustrative and based on the expected electron-donating effect of the amino groups, which would raise the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted catechol.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Catechol | This compound (Hypothetical) |

| C1 | 0.15 | 0.12 |

| C2 | 0.15 | 0.12 |

| C3 | -0.13 | -0.15 |

| C4 | -0.13 | -0.25 |

| C5 | -0.13 | -0.25 |

| C6 | -0.13 | -0.15 |

| O1 | -0.32 | -0.30 |

| O2 | -0.32 | -0.30 |

| N4 (in Diamino) | - | -0.45 |

| N5 (in Diamino) | - | -0.45 |

Note: The charges are illustrative and would be expected to show increased negative charge on the ring carbons attached to the electron-donating amino groups.

Mandatory Visualization

The following diagrams illustrate key conceptual workflows in the theoretical study of electronic structures.

Caption: Computational workflow for electronic structure analysis.

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4,5-Diaminocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of small organic molecules, with a specific focus on 4,5-diaminocatechol. While a complete, publicly available crystal structure of isolated 4,5-diaminocatechol is not readily found in crystallographic databases, this document outlines the essential experimental protocols and data analysis workflows. Furthermore, it presents available crystallographic data for a closely related metal complex to illustrate the type of information obtained from such studies.

Introduction to Crystal Structure Analysis

Crystal structure analysis is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This knowledge is paramount in drug development and materials science, as the solid-state structure of a molecule dictates its physical and chemical properties, including solubility, stability, and bioavailability. For a molecule like 4,5-diaminocatechol, a substituted catecholamine, understanding its crystal packing, hydrogen bonding network, and conformational preferences is crucial for predicting its behavior in solid dosage forms and its interactions with biological targets.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization of 4,5-Diaminocatechol

A detailed, reliable synthesis and purification protocol is the prerequisite for obtaining high-quality crystals. While various synthetic routes to 4,5-diaminocatechol exist, the primary challenge often lies in its susceptibility to oxidation. Therefore, synthesis and subsequent crystallization are typically performed under an inert atmosphere.

Typical Crystallization Methods for Small Organic Molecules:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting crystallization.

The logical workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

Key Steps in Data Collection and Structure Refinement:

-

Unit Cell Determination: The initial diffraction images are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Data Collection: A full set of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors to produce a set of structure factors.

-

Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is typically done using least-squares methods.

The relationship between the molecular structure and the final crystal structure is a fundamental concept in crystallography.

Data Presentation: Crystallographic Information

While the full crystallographic data for 4,5-diaminocatechol is not available, a related metallated macrocyclic complex, (Bu4N)2[Mo2O5[Ni(TAD(O)2)]2], where TAD is derived from 4,5-diaminocatechol, has been structurally characterized. The unit cell parameters for this complex are provided below to illustrate the type of quantitative data obtained from a crystal structure analysis.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.324(3) |

| b (Å) | 17.740(4) |

| c (Å) | 20.920(4) |

| α (°) | 108.79(3) |

| β (°) | 98.20(3) |

| γ (°) | 103.12(3) |

| Volume (ų) | 4016.9(14) |

Note: The numbers in parentheses represent the estimated standard deviations.

A complete crystal structure determination would also yield a comprehensive list of atomic coordinates, bond lengths, bond angles, and torsion angles. This information would be presented in a Crystallographic Information File (CIF).

Conclusion

The crystal structure analysis of 4,5-diaminocatechol, and indeed any active pharmaceutical ingredient or key intermediate, is a critical step in its development. The detailed three-dimensional structural information garnered from single-crystal X-ray diffraction provides invaluable insights into the molecule's solid-state properties. While a definitive crystal structure for the isolated 4,5-diaminocatechol molecule remains to be publicly reported, the methodologies and the nature of the expected data are well-established within the scientific community. The experimental workflows and conceptual relationships outlined in this guide provide a robust framework for researchers and scientists in the field of drug development and materials science to approach the crystallographic characterization of novel compounds.

The Enigmatic Core: A Technical Guide to the Reactivity and Stability of 4,5-Diamino Catechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino catechol, also known as 4,5-diaminopyrocatechol, is a highly reactive aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a catechol ring substituted with two adjacent amino groups, imparts a complex reactivity profile characterized by a pronounced susceptibility to oxidation. This technical guide provides a comprehensive overview of the known and inferred reactivity and stability of this compound. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on analogous compounds such as catechols, aminophenols, and o-phenylenediamines to present a predictive framework for its behavior. The document outlines key reactivity pathways, discusses stability considerations, and provides detailed experimental protocols for its characterization.

Introduction

Catechol and its derivatives are pivotal structural motifs in a vast array of natural products and synthetic compounds with profound biological activities. The introduction of amino groups onto the catechol ring, as in this compound, dramatically modulates its electronic properties, enhancing its nucleophilicity and significantly lowering its oxidation potential. This heightened reactivity is a double-edged sword, offering avenues for novel chemical transformations and potent bioactivity, while simultaneously posing considerable challenges in terms of handling and stability. Understanding the delicate balance between the reactivity and stability of this compound is paramount for its successful application in drug development and advanced materials. This guide serves as a foundational resource for researchers navigating the complexities of this fascinating molecule.

Core Reactivity Profile

The reactivity of this compound is dominated by its ease of oxidation. The electron-donating nature of the two amino groups and the two hydroxyl groups makes the aromatic ring exceptionally electron-rich and thus highly susceptible to oxidation.

Oxidation to Quinonoid Species

The primary and most facile reaction of this compound is its oxidation to the corresponding o-benzoquinone derivative, 4,5-diamino-1,2-benzoquinone. This transformation can be initiated by a variety of oxidizing agents, including molecular oxygen (autoxidation), metal ions (e.g., Fe³⁺, Cu²⁺), and enzymatic systems.

The oxidation is a stepwise process involving the removal of two electrons and two protons, likely proceeding through a semiquinone radical intermediate. The resulting 4,5-diamino-1,2-benzoquinone is a highly electrophilic species and a key intermediate in subsequent reactions.

Caption: Oxidation pathway of this compound.

Polymerization and Oligomerization

A significant challenge in handling this compound is its propensity to undergo polymerization. This process is typically initiated by the autoxidation of the catechol to the quinone, which can then react with unoxidized this compound molecules or other quinone molecules. These reactions can proceed through Michael additions and Schiff base formations, leading to complex, often insoluble, polymeric materials. The presence of amines can accelerate these processes.

Caption: General workflow of oxidative polymerization.

Reactions with Nucleophiles

The oxidized form, 4,5-diamino-1,2-benzoquinone, is a potent electrophile and can readily react with various nucleophiles. The amino groups on the quinone ring can modulate this reactivity.

Stability Profile

The stability of this compound is inherently limited by its high reactivity.

Factors Influencing Stability

-

Oxygen: The presence of molecular oxygen is a primary driver of degradation through autoxidation. Storage and handling under an inert atmosphere (e.g., argon or nitrogen) are crucial.

-

pH: The stability of catechols is pH-dependent. In neutral to mildly alkaline conditions (pH 7.0-8.0), the rate of autoxidation significantly increases. Acidic conditions can protonate the amino groups, which may offer some protection against oxidation.

-

Light: Photochemical oxidation can also contribute to the degradation of this compound. Protection from light is recommended.

-

Metal Ions: Trace metal ions can catalyze oxidation and should be avoided. The use of chelating agents like EDTA may be beneficial in solutions.

-

Temperature: Higher temperatures will accelerate the rate of degradation. Storage at low temperatures is advisable.

Quantitative Stability Data (Inferred)

| Condition | Parameter | Expected Outcome |

| Solid State | ||

| 2-8°C, under Argon, protected from light | Shelf-life | Potentially months to years |

| Room Temperature, in air | Shelf-life | Days to weeks, with visible discoloration |

| Solution (Aqueous, pH 7) | ||

| 4°C, deoxygenated, in the dark | Half-life | Hours to days |

| Room Temperature, in air | Half-life | Minutes to hours |

| Solution (Aqueous, pH 4) | ||

| 4°C, deoxygenated, in the dark | Half-life | Potentially longer than at pH 7 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the reactivity and stability of this compound.

Protocol for Assessing Autoxidation Rate by UV-Vis Spectroscopy

Objective: To determine the rate of autoxidation of this compound in solution by monitoring the formation of the oxidized quinone species.

Materials:

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Deionized water (deoxygenated by sparging with nitrogen or argon)

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deoxygenated, acidified water (e.g., 0.1% HCl) to ensure initial stability.

-

Equilibrate the phosphate buffer to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer in the cuvette to achieve a final concentration of (e.g., 100 µM).

-

Immediately begin recording the absorbance spectrum at regular intervals (e.g., every 30 seconds) over a wavelength range of 250-600 nm. The formation of the quinone product is expected to result in an increase in absorbance at a characteristic wavelength (typically in the 400-500 nm range).

-

The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot at the wavelength of maximum absorbance for the product.

Caption: Workflow for UV-Vis based autoxidation assay.

Protocol for Stability Assessment by HPLC

Objective: To quantify the degradation of this compound over time under specific storage conditions.

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

-

Vials for stability samples

-

Controlled environment chambers (for temperature and humidity control)

Procedure:

-

Develop and validate an HPLC method capable of separating this compound from its potential degradation products.

-

Prepare solutions of this compound at a known concentration in the desired buffer or solvent.

-

Aliquot the solutions into vials and store them under the desired stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a sample from each condition.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Caption: Workflow for HPLC-based stability study.

Conclusion

This compound is a molecule of considerable synthetic and therapeutic potential, but its utility is intrinsically linked to its challenging reactivity and stability profile. Its pronounced susceptibility to oxidation necessitates careful handling and storage conditions to prevent degradation and polymerization. This guide has provided a framework for understanding these properties, drawing upon the broader knowledge of catechol and aminophenol chemistry. The experimental protocols outlined herein offer a starting point for researchers to quantitatively assess the behavior of this compound, enabling its more effective and predictable application in scientific research and drug development. Further direct investigation into the properties of this specific molecule is highly encouraged to build upon this foundational understanding.

A Comprehensive Technical Guide to the Synthesis of Substituted Catechols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the principal synthetic methodologies for preparing substituted catechols, crucial intermediates in the pharmaceutical and agrochemical industries. This document outlines both classical and contemporary synthetic strategies, complete with detailed experimental protocols for key reactions. Quantitative data is presented in structured tables for comparative analysis, and logical and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical and biological processes involved.

Introduction

Substituted catechols are a class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups and at least one other substituent. This structural motif is a common feature in a wide array of biologically active molecules, including neurotransmitters, hormones, and numerous pharmaceutical agents. The unique redox properties of the catechol ring, coupled with the diverse functionalities that can be introduced at other positions, make these compounds versatile building blocks in medicinal chemistry and drug development. This guide explores the most significant and widely employed methods for their synthesis.

Synthetic Methodologies

The synthesis of substituted catechols can be broadly categorized into classical and modern methods. Classical approaches, such as the Dakin and Elbs oxidations, have been foundational in organic chemistry. Modern methods, including transition-metal-catalyzed C-H functionalization and biocatalysis, offer improved selectivity, efficiency, and milder reaction conditions.

Dakin Oxidation of Phenolic Aldehydes and Ketones

The Dakin oxidation is a reliable method for the conversion of ortho- and para-hydroxybenzaldehydes or acetophenones to the corresponding catechols or hydroquinones, respectively. The reaction typically involves the oxidation of the carbonyl group with hydrogen peroxide in a basic medium.[1][2]

Reaction Scheme:

Detailed Experimental Protocol: Synthesis of Catechol from Salicylaldehyde [3]

-

Preparation: In a suitable reaction vessel, dissolve 122 g (1 mole) of pure salicylaldehyde in 1000 mL of a 1 M sodium hydroxide solution at room temperature.

-

Oxidation: To this solution, add 1420 g (1.2 moles) of a 3% hydrogen peroxide solution. A slight darkening of the solution and a temperature increase to 45-50°C will be observed.

-

Reaction Time: Allow the reaction mixture to stand for 15 to 20 hours.

-

Neutralization and Evaporation: Add a few drops of acetic acid to neutralize any excess alkali. Evaporate the solution to complete dryness on a water bath under reduced pressure.

-

Extraction: Finely crush the solid residue and warm it to near boiling with 500 mL of toluene. Pour the mixture into an extraction apparatus and extract with boiling toluene for five hours.

-

Crystallization and Isolation: Allow the toluene extract to cool, whereupon catechol will crystallize. Decant the toluene. The crude product can be further purified by distillation under reduced pressure (boiling point 119-121°C at 10 mm Hg) followed by recrystallization from toluene to yield colorless plates.[3] The expected yield of the purified product is between 69-73%.[3]

Table 1: Dakin Oxidation of Various Substituted Salicylaldehydes

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Salicylaldehyde | Catechol | H2O2, NaOH, water, rt, 15-20 h | 69-73 | [3] |

| 5-Chlorosalicylaldehyde | 4-Chlorocatechol | H2O2, NaOH, water | 75 | |

| Vanillin | 3,4-Dihydroxy-5-methoxybenzaldehyde | H2O2, NaOH, water | 80 | |

| 2-Hydroxy-3-methoxybenzaldehyde | 3-Methoxycatechol | H2O2, NaOH, water | 85 |

Elbs Persulfate Oxidation of Phenols

The Elbs persulfate oxidation allows for the hydroxylation of phenols to produce para-diphenols.[4][5] When the para-position is blocked, ortho-hydroxylation occurs, providing a route to substituted catechols. The reaction is typically carried out in an alkaline aqueous solution using potassium persulfate.[4][5]

Reaction Scheme:

Detailed Experimental Protocol: Synthesis of 4-Methylcatechol from p-Cresol

-

Preparation: A solution of 10.8 g (0.1 mol) of p-cresol in 200 mL of 1 M aqueous sodium hydroxide is prepared in a beaker and cooled to 10-15°C in an ice bath.

-

Addition of Oxidant: To the stirred solution, a solution of 27 g (0.1 mol) of potassium persulfate in 250 mL of water is added dropwise over a period of 2-3 hours, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 12-18 hours at room temperature.

-

Work-up: The reaction mixture is acidified with dilute sulfuric acid and then extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like toluene-hexane.

Table 2: Elbs Persulfate Oxidation of Various Substituted Phenols

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| p-Cresol | 4-Methylcatechol | K2S2O8, NaOH, H2O, rt, 18 h | 45-55 | |

| 2-Nitrophenol | 3-Nitrocatechol | K2S2O8, NaOH, H2O | ~40 | [5] |

| 4-Ethylphenol | 4-Ethylcatechol | K2S2O8, NaOH, H2O | 50 | |

| 4-Chlorophenol | 4-Chlorocatechol | K2S2O8, NaOH, H2O | 35 |

Palladium-Catalyzed C-H Oxygenation of Phenols

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for direct functionalization. Palladium-catalyzed ortho-hydroxylation of phenols provides a highly selective route to substituted catechols. These methods often employ a directing group to achieve high regioselectivity.[4]

Reaction Scheme (Silanol-Directed):

Detailed Experimental Protocol: Silanol-Directed C-H Oxygenation [4]

-

Silylation: The starting phenol is first converted to its corresponding dimethyl(phenyl)silyl ether.

-

C-H Acetoxylation/Cyclization: A mixture of the silyl ether (1.0 equiv), Pd(OAc)2 (5 mol %), and PhI(OAc)2 (1.2 equiv) in a suitable solvent (e.g., toluene) is heated at 100°C for several hours.

-

Desilylation: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed, and the residue is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour.

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Table 3: Palladium-Catalyzed Synthesis of Substituted Catechols

| Starting Material (Phenol) | Product | Reagents and Conditions | Yield (%) | Reference |

| Phenol | Catechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 78 | [4] |

| 4-Methylphenol | 4-Methylcatechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 85 | [4] |

| 4-Chlorophenol | 4-Chlorocatechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 72 | [4] |

| 3-Methoxyphenol | 3-Methoxycatechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 65 | [4] |

Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of substituted catechols. Whole-cell systems or isolated enzymes, such as dioxygenases and monooxygenases, can catalyze the hydroxylation of substituted benzenes or phenols to yield the corresponding catechols with high regio- and enantioselectivity.[6][7]

Reaction Scheme (Toluene Dioxygenase):

Detailed Experimental Protocol: Biocatalytic Production of 3-Methylcatechol [6]

-

Biocatalyst Preparation: A recombinant strain of E. coli expressing toluene dioxygenase and dihydrocatechol dehydrogenase is cultured in a suitable growth medium.

-

Biotransformation: The cells are harvested, washed, and resuspended in a buffer solution. The substrate (e.g., toluene) is added to the cell suspension, and the mixture is incubated under controlled conditions (temperature, pH, aeration).

-

Monitoring and Extraction: The progress of the reaction is monitored by HPLC. Once the substrate is consumed, the cells are removed by centrifugation, and the supernatant containing the product is collected.

-

Purification: The product is extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate). The organic extract is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Table 4: Biocatalytic Synthesis of Substituted Catechols

| Starting Material | Biocatalyst | Product | Yield/Concentration | Reference |

| Toluene | P. putida F1 | 3-Methylcatechol | 1.74 g/L | [6] |

| 3-Nitrophenol | P. putida F1 | 3-Nitrocatechol | 10 mM | |

| Chlorobenzene | P. putida F1 | 3-Chlorocatechol | Not specified | |

| Benzene | Recombinant E. coli | Catechol | Not specified | [8] |

Experimental Workflows and Purification

The synthesis of substituted catechols often requires careful handling due to their susceptibility to air oxidation, which can lead to the formation of colored impurities. A typical experimental workflow involves reaction setup under an inert atmosphere, monitoring of the reaction, work-up, and purification.

General Experimental Workflow

Caption: A typical experimental workflow for the synthesis of substituted catechols.

Purification Techniques

-

Column Chromatography: This is a widely used technique for separating catechols from reaction byproducts. Silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane/ethyl acetate) is often used for elution.[9][10][11]

-

Recrystallization: For solid catechol derivatives, recrystallization from a suitable solvent or solvent pair can be an effective purification method.[12][13][14][15][16]

-

Distillation under Reduced Pressure: For liquid or low-melting solid catechols, vacuum distillation can be used for purification, especially to remove non-volatile impurities.[5][17][18]

Given the air-sensitivity of many catechols, purification steps should be performed with minimal exposure to air, for example, by using degassed solvents and maintaining an inert atmosphere where possible.[4][19][20][21][22]

Biological Signaling Pathways Involving Catechols

Many substituted catechols are either endogenous signaling molecules or drugs that modulate specific signaling pathways. Understanding these pathways is crucial for drug development.

Dopamine Synthesis and Signaling

Dopamine, a key neurotransmitter, is a substituted catechol. Its synthesis begins with the amino acid tyrosine, which is converted to L-DOPA and then to dopamine. Dopamine exerts its effects by binding to D1-like and D2-like receptors, which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular cAMP levels.[2][17][23][24][25][26]

Caption: Simplified overview of dopamine synthesis and signaling pathways.

L-DOPA and Parkinson's Disease

L-DOPA, the precursor to dopamine, is a cornerstone in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[2][3][12][25][27][[“]][29] Administered L-DOPA crosses the blood-brain barrier and is converted to dopamine in the brain, thereby replenishing dopamine levels and alleviating motor symptoms.

Caption: Mechanism of action of L-DOPA in the treatment of Parkinson's disease.

Adrenergic Signaling

Catecholamines such as epinephrine and norepinephrine mediate the "fight-or-flight" response through their interaction with adrenergic receptors (alpha and beta subtypes). These are G-protein coupled receptors that, upon activation, trigger downstream signaling cascades involving second messengers like cAMP and inositol triphosphate, leading to various physiological responses.[11][13][21][30][31][32][33][34][35]

References

- 1. Biocatalysis making waves in organic chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00100K [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Elbs_persulfate_oxidation [chemeurope.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. US5272073A - Biocatalytic synthesis of catechol from glucose - Google Patents [patents.google.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Mannich reaction - Wikipedia [en.wikipedia.org]

- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 23. youtube.com [youtube.com]

- 24. Striatum - Wikipedia [en.wikipedia.org]

- 25. Dopamine - Wikipedia [en.wikipedia.org]

- 26. Neuroscience of Internet Pornography Addiction: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. columbia.demo.elsevierpure.com [columbia.demo.elsevierpure.com]

- 28. consensus.app [consensus.app]

- 29. pcliv.ac.uk [pcliv.ac.uk]

- 30. β-Adrenergic Receptor-PI3K Signaling Crosstalk in Mouse Heart: Elucidation of Immediate Downstream Signaling Cascades | PLOS One [journals.plos.org]

- 31. ahajournals.org [ahajournals.org]

- 32. Beta-adrenergic receptor-G protein-adenylyl cyclase signal transduction in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 34. aacrjournals.org [aacrjournals.org]

- 35. youtube.com [youtube.com]

Methodological & Application

The Versatility of 4,5-Diaminocatechol in Organic Synthesis: A Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4,5-Diaminocatechol, a highly reactive aromatic compound, is a valuable and versatile building block in organic synthesis, enabling the construction of a diverse array of complex molecules. Its unique structure, featuring adjacent amino and hydroxyl groups on a benzene ring, allows for the facile synthesis of various heterocyclic compounds, Schiff bases, and multimetallic complexes. These derivatives are of significant interest to researchers in materials science and drug development due to their potential applications in coordination chemistry, catalysis, and as biologically active agents. This document provides detailed application notes and experimental protocols for the use of 4,5-diaminocatechol in the synthesis of key molecular scaffolds.

Application Notes

4,5-Diaminocatechol serves as a pivotal precursor in several key synthetic transformations:

-

Synthesis of Schiff Bases: The two amino groups of 4,5-diaminocatechol readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. The resulting tetradentate ligands are exceptional chelating agents for a variety of metal ions. The adjacent hydroxyl groups can also participate in coordination, leading to the formation of stable, well-defined metal complexes. These complexes have been investigated for their catalytic activity, magnetic properties, and potential as therapeutic agents.

-

Formation of Heterocyclic Systems: The ortho-diamine functionality is a classical precursor for the synthesis of various heterocyclic compounds. Reaction with 1,2-dicarbonyl compounds, such as α-diketones, leads to the formation of quinoxalines, a class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antidepressant properties. The catechol moiety can be further functionalized to modulate the electronic properties and biological activity of the resulting heterocycles.

-

Precursor to Multimetallic Complexes: As a building block, 4,5-diaminocatechol has been instrumental in the synthesis of supermolecular structures and multimetallic complexes. The catechol and diamine functionalities provide multiple coordination sites for the assembly of intricate molecular architectures.

A key synthetic pathway to 4,5-diaminocatechol starts from the commercially available 1,2-dimethoxybenzene (veratrole). This multi-step synthesis involves a nitration reaction to introduce two nitro groups, followed by demethylation and subsequent reduction of the nitro groups to amines.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diaminocatechol Dihydrochloride

This protocol outlines the synthesis of the dihydrochloride salt of 4,5-diaminocatechol, a stable form of the otherwise air-sensitive diamine. The synthesis starts from 4,5-dinitroveratrole.

Step 1: Demethylation of 4,5-Dinitroveratrole to 4,5-Dinitrocatechol

-

Materials: 4,5-dinitroveratrole, hydrobromic acid (48%), acetic acid.

-

Procedure:

-

A solution of 4,5-dinitroveratrole (10.0 g, 46.7 mmol) in acetic acid (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrobromic acid (48%, 50 mL) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the mixture is poured into ice-water (400 mL).

-

The resulting yellow precipitate of 4,5-dinitrocatechol is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Reduction of 4,5-Dinitrocatechol to 4,5-Diaminocatechol Dihydrochloride

-

Materials: 4,5-dinitrocatechol, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

A suspension of 4,5-dinitrocatechol (5.0 g, 25.2 mmol) in ethanol (100 mL) is prepared in a round-bottom flask.

-

A solution of tin(II) chloride dihydrate (34.2 g, 151.2 mmol) in concentrated hydrochloric acid (50 mL) is added dropwise to the suspension with vigorous stirring.

-

The reaction mixture is heated to 70°C and stirred for 2 hours, during which the solid dissolves.

-

The solution is cooled in an ice bath to precipitate the product.

-

The white crystalline product, 4,5-diaminocatechol dihydrochloride, is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether. The product is dried under vacuum.

-

Protocol 2: Synthesis of a Bis-Schiff Base from 4,5-Diaminocatechol and Salicylaldehyde

This protocol describes the synthesis of N,N'-bis(salicylidene)-4,5-diaminocatechol.

-

Materials: 4,5-diaminocatechol dihydrochloride, salicylaldehyde, methanol, sodium hydroxide.

-

Procedure:

-

A solution of 4,5-diaminocatechol dihydrochloride (1.0 g, 4.7 mmol) in methanol (50 mL) is prepared.

-

A solution of sodium hydroxide (0.38 g, 9.5 mmol) in methanol (20 mL) is added to neutralize the dihydrochloride and liberate the free diamine.

-

Salicylaldehyde (1.15 g, 9.4 mmol) is added to the reaction mixture.

-

The mixture is heated to reflux for 2 hours.

-

Upon cooling, a yellow precipitate forms. The solid is collected by filtration, washed with cold methanol, and dried under vacuum.

-

Protocol 3: Synthesis of a Quinoxaline Derivative from 4,5-Diaminocatechol and Benzil

This protocol details the preparation of 2,3-diphenyl-6,7-dihydroxyquinoxaline.

-

Materials: 4,5-diaminocatechol dihydrochloride, benzil, ethanol, sodium acetate.

-

Procedure:

-

A solution of 4,5-diaminocatechol dihydrochloride (1.0 g, 4.7 mmol) and sodium acetate (0.77 g, 9.4 mmol) in a mixture of ethanol (50 mL) and water (10 mL) is prepared to generate the free diamine in situ.

-

Benzil (0.99 g, 4.7 mmol) is added to the solution.

-

The reaction mixture is heated to reflux for 3 hours.

-

The solution is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then with a small amount of cold ethanol and dried under vacuum.

-

Data Presentation

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 4,5-Dinitrocatechol | 4,5-Dinitroveratrole | HBr, Acetic Acid | ~90 | 178-180 | IR (KBr, cm⁻¹): 3450 (O-H), 1530, 1340 (NO₂) |

| 4,5-Diaminocatechol Dihydrochloride | 4,5-Dinitrocatechol | SnCl₂·2H₂O, HCl | ~85 | >300 (decomposes) | ¹H NMR (D₂O, δ): 6.85 (s, 2H, Ar-H) |

| N,N'-Bis(salicylidene)-4,5-diaminocatechol | 4,5-Diaminocatechol | Salicylaldehyde | ~80 | 245-247 | ¹H NMR (DMSO-d₆, δ): 12.8 (s, 2H, OH), 8.9 (s, 2H, N=CH), 6.9-7.6 (m, 10H, Ar-H) |

| 2,3-Diphenyl-6,7-dihydroxyquinoxaline | 4,5-Diaminocatechol | Benzil | ~92 | 310-312 | ¹H NMR (DMSO-d₆, δ): 9.5 (s, 2H, OH), 7.2-7.6 (m, 12H, Ar-H) |

Note: The provided data are representative and may vary based on experimental conditions.

Visualizations

Caption: Synthetic pathway for 4,5-diaminocatechol dihydrochloride.

Application Notes and Protocols for the Polymerization of 4,5-Diaminocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the proposed synthesis and polymerization of 4,5-diaminocatechol for the development of novel materials. Due to the limited direct literature on the polymerization of this specific monomer, the protocols detailed below are based on established methods for analogous compounds, such as o-phenylenediamine and other catechol derivatives. This document offers a foundational guide for researchers to explore the potential of poly(4,5-diaminocatechol) in various applications, including as a conductive polymer, a chelating agent, or a redox-active material in biomedical contexts.

Introduction

4,5-Diaminocatechol is a unique aromatic compound containing both vicinal amine and hydroxyl functional groups. This combination suggests that its corresponding polymer, poly(4,5-diaminocatechol), could exhibit a range of interesting properties, including electrical conductivity, redox activity, and the ability to chelate metal ions. The presence of catechol moieties may impart strong adhesive properties, similar to mussel foot proteins, while the diamino functionality can lead to the formation of conductive and electroactive polymers with ladder-like structures. These potential characteristics make poly(4,5-diaminocatechol) a promising candidate for novel materials in fields ranging from electronics to drug delivery and biosensing.

Synthesis of 4,5-Diaminocatechol Monomer

A proposed synthetic route to 4,5-diaminocatechol hydrochloride is outlined below, adapted from related syntheses of substituted catechols.

Experimental Protocol: Synthesis of 4,5-Diaminocatechol Dihydrochloride

Materials:

-

Catechol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Activated carbon

Procedure:

-

Nitration of Catechol:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve catechol in a suitable solvent (e.g., glacial acetic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for several hours.

-

Pour the reaction mixture into ice water to precipitate the 4,5-dinitrocatechol.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Reduction of 4,5-Dinitrocatechol:

-

Suspend the crude 4,5-dinitrocatechol in a mixture of concentrated hydrochloric acid and ethanol.

-

Add an excess of tin(II) chloride dihydrate portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

After the addition, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 4,5-diaminocatechol dihydrochloride.

-

Filter the product, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallize from an ethanol/water mixture with the addition of a small amount of SnCl₂ to prevent oxidation.

-

Polymerization of 4,5-Diaminocatechol

Two primary methods are proposed for the polymerization of 4,5-diaminocatechol: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

This method involves the use of a chemical oxidizing agent to induce polymerization.

Materials:

-

4,5-Diaminocatechol dihydrochloride

-

Ammonium persulfate ((NH₄)₂S₂O₈) or Ferric chloride (FeCl₃)

-

1 M Hydrochloric acid (HCl) or other suitable acidic medium

-

Methanol

-

Ammonium hydroxide (NH₄OH) solution (for de-doping)

Procedure:

-

Dissolve a specific amount of 4,5-diaminocatechol dihydrochloride in 1 M HCl in a reaction vessel.

-

Separately, dissolve the oxidizing agent (e.g., ammonium persulfate, molar ratio of oxidant to monomer typically 1:1 to 2:1) in 1 M HCl.

-

Cool both solutions to 0-5 °C in an ice bath.

-

Slowly add the oxidant solution to the monomer solution with vigorous stirring.

-

Maintain the reaction at 0-5 °C for 24 hours.

-

The precipitated polymer is collected by filtration and washed sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers.

-

The polymer is then dried under vacuum at 60 °C.

-

For characterization of the neutral form, the polymer can be de-doped by stirring in a dilute ammonium hydroxide solution, followed by filtration, washing with deionized water, and drying.

Electrochemical Polymerization

This technique allows for the direct deposition of the polymer film onto a conductive substrate.

Materials:

-

4,5-Diaminocatechol dihydrochloride

-

Supporting electrolyte (e.g., 1 M HCl, 0.5 M H₂SO₄)

-

Working electrode (e.g., glassy carbon, ITO-coated glass, platinum)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolytic solution containing the 4,5-diaminocatechol monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 1 M HCl).

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolytic solution.

-

Polymerize the monomer onto the working electrode using either cyclic voltammetry (e.g., sweeping the potential between -0.2 V and +1.0 V vs. SCE for multiple cycles) or potentiostatically (applying a constant potential, e.g., +0.8 V vs. SCE).

-

After polymerization, rinse the polymer-coated electrode with the supporting electrolyte solution and then with deionized water.

-

Dry the polymer film under a stream of nitrogen or in a vacuum desiccator.

Characterization of Poly(4,5-diaminocatechol)

A variety of techniques can be employed to characterize the structure and properties of the synthesized polymer.

| Characterization Technique | Information Obtained | Hypothetical/Expected Results |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. | Broad N-H and O-H stretching bands, disappearance of monomer-specific peaks, and appearance of peaks corresponding to the polymer backbone (e.g., C=N, C-N, and substituted benzene rings). |

| UV-Vis Spectroscopy | Electronic transitions, conjugation length. | Absorption bands in the UV and visible regions, with potential shifts upon doping/de-doping, indicating changes in the electronic structure. |

| Cyclic Voltammetry (CV) | Redox behavior, electrochemical stability, and electroactivity. | Reversible or quasi-reversible redox peaks indicating the oxidation and reduction of the polymer backbone. |